methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate
Description
Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate is a fluorinated ester featuring a stereogenic center at the C2 position (S-configuration), a trifluoromethyl group, and a hydroxyl group. Its reactivity is influenced by the electron-withdrawing trifluoromethyl group and the stereochemistry of the hydroxyl group, enabling selective transformations such as nucleophilic substitutions or cross-coupling reactions .
Propriétés
Numéro CAS |
189060-64-8 |
|---|---|
Formule moléculaire |
C4H5F3O3 |
Poids moléculaire |
158.08 g/mol |
Nom IUPAC |
methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C4H5F3O3/c1-10-3(9)2(8)4(5,6)7/h2,8H,1H3/t2-/m0/s1 |
Clé InChI |
ORNQCBRCAKLZDO-REOHCLBHSA-N |
SMILES isomérique |
COC(=O)[C@@H](C(F)(F)F)O |
SMILES canonique |
COC(=O)C(C(F)(F)F)O |
Pureté |
95 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate typically involves the reaction of trifluoroacetic acid with an appropriate alcohol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl group of the alcohol reacts with the carboxyl group of the acid to form the ester linkage. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out under reflux to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Analyse Des Réactions Chimiques
Ester Hydrolysis and Transesterification
The ester moiety undergoes hydrolysis under acidic or basic conditions. In alkaline environments (pH >10), saponification produces the corresponding carboxylate salt, while acidic hydrolysis yields (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid . Transesterification with alcohols like ethanol or isopropanol occurs via nucleophilic acyl substitution, requiring catalytic acid (e.g., H₂SO₄) or base (e.g., NaOEt).
Table 1: Hydrolysis Conditions and Yields
| Condition | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acidic (HCl, 1M) | H₂O | 80 | 6 | 85–90 |
| Basic (NaOH, 1M) | H₂O | 25 | 2 | 92–95 |
| Enzymatic (Lipase) | Phosphate buffer | 37 | 24 | 68–72 |
Nucleophilic Substitution at the Hydroxy Group
The secondary hydroxy group participates in nucleophilic substitutions. For example, treatment with thionyl chloride (SOCl₂) converts the hydroxyl to a chlorinated derivative, while Mitsunobu reactions with triphenylphosphine and diethyl azodicarboxylate (DEAD) enable stereoretentive substitutions (e.g., conversion to ethers) .
Key Reaction Pathways:
-
Chlorination:
-
Etherification:
Mitsunobu conditions with phenol derivatives yield aryl ethers while retaining the (S)-configuration .
Oxidation
The hydroxy group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane, forming 3,3,3-trifluoropyruvate derivatives .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the ester to (2S)-3,3,3-trifluoro-1,2-propanediol, though competing dehalogenation may occur at elevated temperatures (>100°C) .
Table 2: Oxidation/Redution Efficiency
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Oxidation (Ketone) | Dess-Martin periodinane | 3,3,3-Trifluoropyruvate | 78 |
| Reduction (Diol) | H₂ (1 atm), Pd-C | (2S)-3,3,3-Trifluoro-1,2-propanediol | 65 |
Acid-Catalyzed Dehydration
Under acidic conditions (H₂SO₄, Δ), the compound undergoes dehydration to form α-trifluoromethylacrylic acid derivatives. This reaction proceeds via a carbocation intermediate stabilized by the trifluoromethyl group .
Mechanistic Pathway:
-
Protonation of the hydroxy group.
-
Loss of water to form a carbocation at C2.
-
Deprotonation yields α,β-unsaturated ester.
Stereospecific Biocatalytic Transformations
Enzymatic resolution using amidases (e.g., Burkholderia phytofirmans Bp-Ami) selectively hydrolyzes the (S)-enantiomer in racemic mixtures, yielding enantiopure (2S)-3,3,3-trifluoro-2-hydroxypropanoic acid with >99% enantiomeric excess (ee) .
Optimized Biocatalytic Conditions:
-
pH 7.2, 30°C, 0.1 mM Co²⁺
-
Substrate concentration: 50 mM
-
Reaction time: 12 h
Reactivity in Cross-Coupling Reactions
The trifluoromethyl group facilitates palladium-catalyzed cross-couplings. For instance, Suzuki-Miyaura reactions with aryl boronic acids generate biaryl derivatives, though yields are moderate (40–60%) due to steric hindrance .
Applications De Recherche Scientifique
Synthesis of Therapeutic Compounds
Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate serves as an important precursor in the synthesis of various therapeutic agents. It has been utilized to prepare:
- Amides : This compound acts as an intermediate for the synthesis of therapeutic amides, which are crucial in drug development. The method involves converting the corresponding racemate into the desired enantiomer through specific enzymatic reactions .
Fluorinated Building Blocks
The trifluoromethyl group enhances the biological activity and metabolic stability of compounds. Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate can be transformed into various fluorinated building blocks that are essential in medicinal chemistry:
- α-Hydroxy Trifluoromethyl Compounds : The compound can be subjected to nucleophilic formylation reactions to yield α-hydroxy α-trifluoromethyl diazenes, which are useful for synthesizing complex organic molecules .
Materials Science
In materials science, this compound is explored for its potential in developing advanced materials due to its unique chemical properties:
- Liquid Crystals : Research indicates that derivatives of methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate can be employed in the formulation of liquid crystal materials that exhibit enhanced optical properties .
Bioconjugation and Labeling
The compound has been investigated for applications in bioconjugation processes:
- Bioorthogonal Labeling : Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate can be utilized as a precursor for synthesizing fluorescent labels for imaging biological systems, thereby facilitating the study of cellular processes .
Case Study 1: Synthesis of Antiviral Agents
A study demonstrated the use of methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate in synthesizing antiviral agents. The compound was converted into a key intermediate that showed significant antiviral activity against specific viral strains.
Case Study 2: Development of Liquid Crystal Displays
Research involving this compound highlighted its role in enhancing the performance of liquid crystal displays (LCDs). The incorporation of trifluoromethylated compounds improved thermal stability and response times in LCD applications.
Table 1: Comparison of Synthetic Routes Using Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate
| Synthetic Route | Product Type | Yield (%) | Conditions |
|---|---|---|---|
| Enzymatic Hydrolysis | Therapeutic Amides | 80 | pH 7, 37°C |
| Nucleophilic Formylation | α-Hydroxy Compounds | >99 | Solvent-free conditions |
| Bioconjugation | Fluorescent Labels | 75 | Aqueous phase reaction |
Table 2: Applications Overview
| Application Area | Specific Use Cases |
|---|---|
| Medicinal Chemistry | Synthesis of antiviral compounds |
| Materials Science | Development of advanced LCD materials |
| Bioconjugation | Fluorescent labeling for cellular imaging |
Mécanisme D'action
The mechanism of action of methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to altered biological activity. The hydroxy group may participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethyl group enhances electrophilicity at the α-carbon, facilitating reactions like Aldol condensations (e.g., in and ). In contrast, the Boc-protected amino analog () introduces steric bulk and alters reactivity toward nucleophilic agents.
- Stereochemical Impact: The S-configuration in the target compound differentiates it from racemic mixtures (e.g., isopropyl analog in ) and enantiomeric pairs (e.g., 2R,3R-amino analogs in ), which may exhibit divergent biological activities or crystallization behaviors.
Key Observations :
Physical and Spectroscopic Properties
Table 3: NMR Data Comparison
Activité Biologique
Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate, often referred to as trifluoromethylated compounds, has garnered attention due to its unique biological activities and potential applications in medicinal chemistry. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate is a chiral molecule characterized by the presence of trifluoromethyl groups which significantly influence its reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds attractive for drug development.
Mechanisms of Biological Activity
- Enzyme Inhibition : Research indicates that derivatives of 3,3,3-trifluoro-2-hydroxypropanoic acid act as potent inhibitors of pyruvate dehydrogenase kinase (PDHK). For instance, one study reported that a specific derivative exhibited an IC50 of 16 nM in inhibiting PDHK activity, thereby enhancing cellular respiration and reducing lactate accumulation in human fibroblasts .
- Antibacterial Properties : The compound has shown promising antibacterial activity against various pathogens. In vitro studies demonstrated that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL .
- Anticancer Activity : Compounds based on methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate have also been investigated for their antiproliferative effects against cancer cell lines such as HeLa and A549. One study reported IC50 values of 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate efficacy in inhibiting cancer cell proliferation .
Case Study 1: PDHK Inhibition
A significant investigation into the inhibition of PDHK revealed that methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate derivatives could enhance oxidative metabolism in muscle tissues. The study found that oral doses as low as 1 micromol/kg could significantly increase the ex vivo activity of pyruvate dehydrogenase in normal rats .
Case Study 2: Antibacterial Efficacy
In a separate study focusing on antibacterial properties, researchers evaluated the effectiveness of various derivatives against methicillin-resistant strains of Staphylococcus aureus (MRSA). The results indicated substantial antibacterial activity with specific derivatives displaying strong interactions with bacterial proteins involved in resistance mechanisms .
Data Tables
| Biological Activity | IC50/MIC Values | Reference |
|---|---|---|
| PDHK Inhibition | 16 nM | |
| Antibacterial Activity | MIC = 62.5 µg/mL | |
| Antiproliferative Activity | IC50 = 226 µg/mL |
Research Findings
Recent studies have focused on synthesizing various analogues of methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate to explore their biological profiles further. These studies utilize advanced synthetic methods to create compounds with enhanced efficacy and reduced toxicity profiles.
- Synthetic Approaches : New synthetic routes have been developed to produce heterocyclic analogues that exhibit improved biological activity compared to the original parent compound .
- Computational Studies : In silico analyses have been conducted to predict the interaction profiles of these compounds with target proteins involved in metabolic pathways and disease processes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate, and how can enantiomeric purity be ensured?
- Methodology : Asymmetric synthesis via enzymatic resolution or chiral auxiliaries is commonly employed. For example, enantioselective reduction of trifluoromethyl ketones using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) can yield the desired (2S) configuration. Purification via preparative HPLC with chiral columns ensures >99% enantiomeric excess . Kinetic resolution using lipases or esterases is also effective for separating enantiomers .
Q. How can the stereochemistry and crystal structure of this compound be validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For example, related fluorinated esters (e.g., (1R,2S)-methyl 1-(4-chlorophenyl)-3-oxo-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylate) were analyzed using a Stoe IPDS II diffractometer, revealing dihedral angles and hydrogen-bonding patterns critical for stability . Polarimetry and circular dichroism (CD) spectroscopy complement SC-XRD for solution-phase analysis.
Q. What safety precautions are critical when handling methyl (2S)-3,3,3-trifluoro-2-hydroxypropanoate?
- Methodology : Refer to safety data sheets (SDS) of structurally similar fluorinated esters (e.g., methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate). Key precautions include:
- Use of fume hoods and PPE (nitrile gloves, lab coats).
- Avoidance of inhalation/ingestion; implement emergency eye wash stations.
- Storage in inert atmospheres (argon/nitrogen) to prevent hydrolysis .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the kinetic stability of the trifluoromethyl group during ester hydrolysis?
- Methodology : Conduct kinetic studies under varied conditions (e.g., aqueous/organic biphasic systems, 25–80°C). Monitor hydrolysis via <sup>19</sup>F NMR or LC-MS to track degradation products. For example, trifluoroacetate derivatives show increased lability in polar aprotic solvents (e.g., DMSO) due to enhanced solvation of transition states .
Q. What computational models predict the environmental persistence and bioaccumulation potential of this compound?
- Methodology : Use density functional theory (DFT) to calculate partition coefficients (log P) and biodegradation pathways. Molecular dynamics simulations can model interactions with soil organic matter or aquatic enzymes. Reference frameworks like the INCHEMBIOL project, which evaluates chemical fate in ecosystems, provide validated parameters for risk assessment .
Q. How does the compound’s hydrogen-bonding network affect its reactivity in nucleophilic acyl substitution reactions?
- Methodology : Analyze crystal packing (e.g., SC-XRD data ) to identify intermolecular hydrogen bonds (e.g., O–H⋯O/F interactions). Compare reactivity in solid-state vs. solution-phase reactions. IR spectroscopy can track carbonyl stretching frequency shifts (ΔνC=O) to correlate H-bond strength with reaction rates.
Q. What strategies mitigate racemization during esterification/transesterification of the (2S)-hydroxy group?
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
